1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the bromination of the propanone moiety. The reaction conditions often require the use of strong bases and halogenating agents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the propanone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to penetrate cell membranes, while the bromopropanone moiety may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-iodopropan-2-one: Contains an iodine atom instead of bromine.
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-fluoropropan-2-one: Features a fluorine atom in place of bromine.
Uniqueness
1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chlorine, iodine, and fluorine analogs
Properties
Molecular Formula |
C11H7BrF6OS2 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI Key |
ZTIAMKSZMVAZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
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